molecular formula C12H15N3O B8323158 2-(1-methyl-1H-indazol-5-yl)morpholine

2-(1-methyl-1H-indazol-5-yl)morpholine

Cat. No. B8323158
M. Wt: 217.27 g/mol
InChI Key: GILSXHFSZABYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987250B2

Procedure details

To a solution of 6-(1-methyl-1H-indazol-5-yl)morpholin-3-one (17.8 mg, 0.077 mmol) in THF was added BH3 in THF (1M, mmol). The resulting mixture was stirred at room temperature for 10 hr. The crude compound was evaporated to dryness and used for the next step without further purification. LCMS-ESI+: calc'd for C12H15N3O: 218.1 (M+H+); found: 218.2 (M+H+).
Name
6-(1-methyl-1H-indazol-5-yl)morpholin-3-one
Quantity
17.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]3[CH2:16][NH:15][C:14](=O)[CH2:13][O:12]3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]3[O:12][CH2:13][CH2:14][NH:15][CH2:16]3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1

Inputs

Step One
Name
6-(1-methyl-1H-indazol-5-yl)morpholin-3-one
Quantity
17.8 mg
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)C1OCC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude compound was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CN1N=CC2=CC(=CC=C12)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.